molecular formula C19H19FN2O3 B5034285 1-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-phenoxyethanone

1-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-phenoxyethanone

Cat. No.: B5034285
M. Wt: 342.4 g/mol
InChI Key: QLRDWOYHAMAZIQ-UHFFFAOYSA-N
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Description

1-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-phenoxyethanone is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a fluorobenzoyl group and a phenoxyethanone moiety

Preparation Methods

The synthesis of 1-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-phenoxyethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoyl chloride, piperazine, and phenoxyethanone.

    Reaction Conditions: The reaction between 4-fluorobenzoyl chloride and piperazine is carried out in an organic solvent like dichloromethane, under basic conditions using a base such as triethylamine. This forms the intermediate 4-(4-fluorobenzoyl)piperazine.

    Final Step: The intermediate is then reacted with phenoxyethanone in the presence of a suitable catalyst, such as a Lewis acid, to yield the final product, this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-phenoxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-phenoxyethanone has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, and its effects on cellular processes.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other functionalized compounds.

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

1-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-phenoxyethanone can be compared with similar compounds such as:

    4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile: This compound shares the piperazine and fluorobenzoyl moieties but differs in the presence of a benzonitrile group instead of phenoxyethanone.

    4-(4-fluorobenzyl)piperazin-1-yl]-Based Compounds: These compounds have a similar piperazine core but with different substituents, affecting their chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

1-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-16-8-6-15(7-9-16)19(24)22-12-10-21(11-13-22)18(23)14-25-17-4-2-1-3-5-17/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRDWOYHAMAZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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